N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a fluorophenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The dimethylphenylamino groups are introduced via nucleophilic substitution reactions. The final step involves coupling the triazine derivative with 2-fluorophenylalaninamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)formamide
- N-(2,6-Dimethylphenyl)formamide
Uniqueness
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is unique due to its specific combination of functional groups and structural features. The presence of the triazine ring and the fluorophenylalaninamide moiety distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Properties
Molecular Formula |
C28H30FN7O |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C28H30FN7O/c1-16-10-12-22(18(3)14-16)32-27-34-26(30-20(5)25(37)31-24-9-7-6-8-21(24)29)35-28(36-27)33-23-13-11-17(2)15-19(23)4/h6-15,20H,1-5H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
KUYIKDHPZSIRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3F)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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